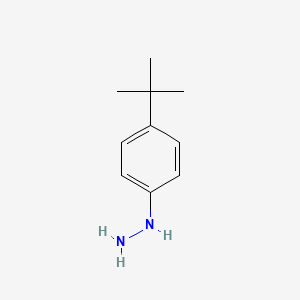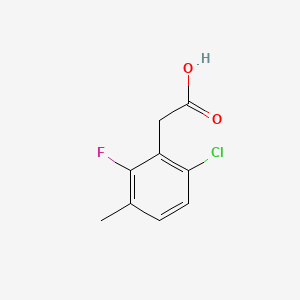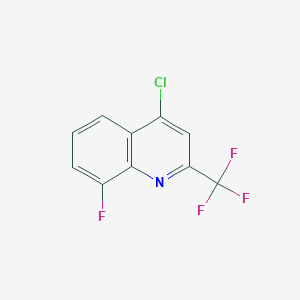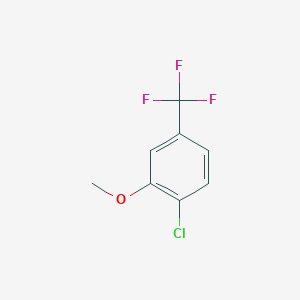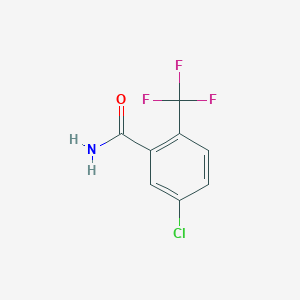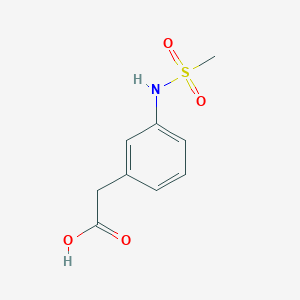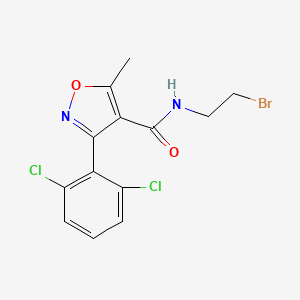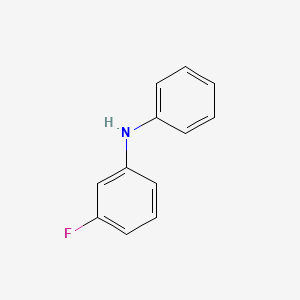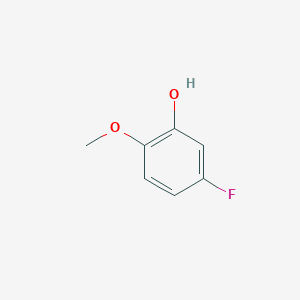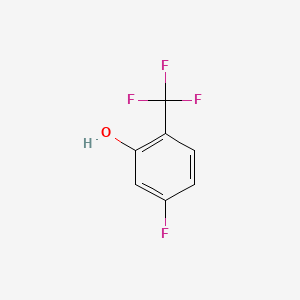
1,1,2,3,3,3-ヘキサフルオロプロピルジクロロメチルエーテル
説明
1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is a useful research compound. Its molecular formula is C4H2Cl2F6O and its molecular weight is 250.95 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
麻酔薬
「1,1,2,3,3,3-ヘキサフルオロプロピルジクロロメチルエーテル」は、揮発性麻酔薬として使用されます。これは、体外循環をシミュレートした際に、ヒト血液中の炎症性好中球と顆粒球の活性化を阻害します。また、全身麻酔の誘導と維持のための吸入麻酔薬としても使用されます .
プロテオミクス研究
この化合物は、プロテオミクス研究の文脈で言及されており、タンパク質の発現と相互作用を研究するために使用される可能性があります。ただし、この分野における具体的な用途は、さらなる調査が必要です .
作用機序
Target of Action
It’s known that similar compounds interact with proteins involved in various biochemical pathways .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化学分析
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in its metabolism . The interaction with cytochrome P450 enzymes leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative reactions . Additionally, the compound’s high polarity enables it to participate in solvation processes, enhancing its reactivity in biochemical environments .
Cellular Effects
1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress in cells . This oxidative stress can alter cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function . Furthermore, the compound’s high polarity and reactivity can disrupt cellular membranes, affecting membrane integrity and function .
Molecular Mechanism
The molecular mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether involves its interaction with biomolecules and enzymes. The compound binds to cytochrome P450 enzymes, particularly cytochrome P450 2E1, leading to its metabolism and the formation of reactive intermediates . These intermediates can interact with other biomolecules, causing oxidative damage and altering cellular functions . Additionally, the compound’s high polarity enables it to participate in solvation processes, enhancing its reactivity and interaction with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to the compound can result in cumulative oxidative damage to cells, affecting cellular function and viability . In in vitro studies, the compound’s effects on cellular function have been observed to increase with prolonged exposure, indicating its potential for long-term toxicity .
Dosage Effects in Animal Models
The effects of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether vary with different dosages in animal models. At low doses, the compound’s effects are minimal, with limited oxidative damage and cellular disruption . At higher doses, the compound induces significant oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage . Additionally, high doses of the compound can lead to adverse effects such as liver damage and impaired metabolic function .
Metabolic Pathways
1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound is metabolized by cytochrome P450 2E1, leading to the formation of inorganic fluoride and formaldehyde . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall metabolic profile . The compound’s high polarity also enables it to interact with other metabolic enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is transported and distributed through various mechanisms. The compound’s high polarity allows it to diffuse through cellular membranes, facilitating its transport within cells . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound’s distribution is also affected by its interaction with cytochrome P450 enzymes, which can modify its transport and localization within cells .
Subcellular Localization
1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum . Additionally, the compound’s high polarity enables it to accumulate in other subcellular compartments, such as mitochondria, where it can induce oxidative stress and affect mitochondrial function .
特性
IUPAC Name |
1-(dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6O/c5-2(6)13-4(11,12)1(7)3(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFDMGJHHVNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(Cl)Cl)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381156 | |
| Record name | 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-82-3 | |
| Record name | 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56860-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


